[cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate [cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 66827-38-1
VCID: VC3882338
InChI: InChI=1S/C25H22ClNO3/c1-17(2)24(19-8-12-20(26)13-9-19)25(28)30-23(16-27)18-10-14-22(15-11-18)29-21-6-4-3-5-7-21/h3-15,17,23-24H,1-2H3
SMILES: CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C25H22ClNO3
Molecular Weight: 419.9 g/mol

[cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate

CAS No.: 66827-38-1

Cat. No.: VC3882338

Molecular Formula: C25H22ClNO3

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

[cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate - 66827-38-1

Specification

CAS No. 66827-38-1
Molecular Formula C25H22ClNO3
Molecular Weight 419.9 g/mol
IUPAC Name [cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate
Standard InChI InChI=1S/C25H22ClNO3/c1-17(2)24(19-8-12-20(26)13-9-19)25(28)30-23(16-27)18-10-14-22(15-11-18)29-21-6-4-3-5-7-21/h3-15,17,23-24H,1-2H3
Standard InChI Key MKLAMBQQMOQHPH-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound, systematically named [cyano-(4-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate, has the molecular formula C₂₅H₂₂ClNO₃ and a molecular weight of 419.9 g/mol . Its CAS Registry Number is 66827-38-1, though alternative identifiers such as 51630-58-1 and 66230-04-4 correspond to stereoisomeric forms or naming variations . The IUPAC name emphasizes its esterified structure: a cyano-substituted phenoxyphenyl group linked to a 4-chlorophenyl-3-methylbutanoate backbone .

Synthesis and Production

Synthetic Routes

The compound is synthesized via esterification of 2-(4-chlorophenyl)-3-methylbutanoic acid with [cyano-(4-phenoxyphenyl)methyl] methanol under acidic catalysis . Alternative methods employ retrosynthetic algorithms leveraging databases like Reaxys and Pistachio to optimize one-step pathways .

Key Reaction Steps:

  • Acid Activation: The carboxylic acid is activated using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).

  • Esterification: The activated acid reacts with the alcohol moiety at 60–80°C, yielding the ester product .

  • Purification: Chromatographic techniques isolate stereoisomers, crucial for industrial-scale production .

Industrial Manufacturing

  • Scale-Up Challenges: Stereochemical purity requires chiral catalysts or enzymatic resolution .

  • Regulatory Compliance: Manufacturers must adhere to guidelines for handling cyanogenic intermediates and chlorinated byproducts .

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Melting Point45–48°C
LogP (Octanol-Water)6.2
Water Solubility0.02 mg/L (25°C)
Hydrolysis Half-Life30 days (pH 7)

The compound’s lipophilicity (high LogP) facilitates bioaccumulation in adipose tissues, while its hydrolytic stability ensures prolonged environmental persistence .

Biological Activity and Mechanism of Action

Insecticidal Efficacy

As a Type II pyrethroid, it disrupts voltage-gated sodium channels in insect neurons, causing paralysis and death . Its α-cyano group enhances binding affinity, delaying channel inactivation compared to non-cyano pyrethroids .

Target Species:

  • Lepidoptera (e.g., Helicoverpa armigera)

  • Coleoptera (e.g., Tribolium castaneum)

Resistance Mechanisms:

  • Overexpression of cytochrome P450 monooxygenases (e.g., CYP6B7) in resistant strains .

Mammalian Toxicity

  • Acute Toxicity (LD₅₀): 250 mg/kg (rat, oral) .

  • Neurotoxic Effects: Tremors and hyperexcitability due to sodium channel modulation .

  • Endocrine Disruption: Potential estrogenic activity at sublethal doses .

Applications

Agricultural Use

  • Crop Protection: Applied at 10–50 g/ha for cotton, cereals, and vegetables .

  • Formulations: Emulsifiable concentrates (EC) and ultra-low-volume (ULV) sprays .

Pharmaceutical Research

  • Intermediate: Utilized in synthesizing anti-inflammatory and antiviral agents .

  • Structure-Activity Studies: Modifications to the phenoxyphenyl group explore anticancer potential .

Environmental Impact and Regulation

Ecotoxicology

  • Aquatic Toxicity: LC₅₀ (96h) for Daphnia magna: 0.8 μg/L .

  • Soil Persistence: DT₅₀ = 60–90 days, influenced by microbial activity .

Regulatory Status

  • EPA Classification: Restricted Use Pesticide (RUP) due to aquatic risks .

  • EU Directive 2009/128/EC: Banned in ecologically sensitive zones .

Comparative Analysis with Analogous Compounds

CompoundLogPLD₅₀ (Rat)Target Specificity
Esfenvalerate6.2250 mg/kgLepidoptera, Coleoptera
Permethrin6.1500 mg/kgDiptera, Hemiptera
Cypermethrin6.8250 mg/kgBroad-spectrum

Esfenvalerate’s stereochemical precision offers superior target selectivity over racemic mixtures like cypermethrin .

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